3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
This compound features a benzothiadiazine-dione core (a bicyclic structure with sulfur and nitrogen atoms) linked to a 3-chlorophenyl-substituted piperazine moiety via a 2-methyl-4-oxobutyl chain. The piperazine group is a common pharmacophore in CNS-active compounds, while the 3-chlorophenyl substituent may modulate receptor binding affinity and selectivity. The benzothiadiazine-dione scaffold is structurally distinct from benzodiazepines or triazinones, suggesting unique pharmacological properties.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3S/c1-16(13-21-24-19-7-2-3-8-20(19)31(29,30)25-21)14-22(28)27-11-9-26(10-12-27)18-6-4-5-17(23)15-18/h2-8,15-16H,9-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDBYBVBKCZRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps, including the formation of the benzothiadiazine core and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antipsychotic Effects
Research indicates that compounds similar to 3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione exhibit properties that can modulate dopamine receptors. This modulation can lead to antipsychotic effects, making it a candidate for treating disorders such as schizophrenia .
Anticancer Potential
Studies have demonstrated that derivatives of this compound possess cytotoxic properties against various cancer cell lines. For instance, compounds with similar piperazine structures have been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division .
Study on Antimicrobial Activity
A study focusing on similar piperazine derivatives revealed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The synthesized compounds were tested using disc diffusion methods which indicated their potential as new antimicrobial agents .
Evaluation of Anticancer Activity
In vitro studies involving cancer cell lines such as HCT116 and MCF7 showed that derivatives of this compound could significantly reduce cell viability. The mechanisms involved apoptosis induction and disruption of cell cycle progression .
Mechanism of Action
The mechanism of action of 3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzotriazinone Derivatives
The compound 3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-1,2,3-benzotriazin-4(3H)-one () replaces the benzothiadiazine-dione core with a benzotriazinone ring. Benzotriazinones are less commonly associated with anticonvulsant activity compared to benzothiadiazines, which are historically linked to diuretic or antipsychotic effects .
Pyrrolidine-2,5-dione Derivatives
Compounds like N-aryl-3-phenylpyrrolidine-2,5-diones () feature a five-membered lactam ring instead of the benzothiadiazine system. These derivatives exhibit anticonvulsant activity in MES and sc Met tests, with efficacy linked to aryl substituents on the pyrrolidine ring. The absence of a piperazine group in these compounds suggests divergent mechanisms of action compared to the target molecule .
Piperazine-Linked Analogues
Piperazinylalkyl Succinic Acid Imides
N-[(4-aryl)piperazinylalkyl]imides of succinic acid () share the piperazine moiety but incorporate a succinimide core. These compounds demonstrate anticonvulsant activity dependent on the aryl substituent (e.g., 3-chlorophenyl vs. 4-methylphenyl). The 2-methyl-4-oxobutyl chain in the target compound may enhance lipophilicity and CNS penetration compared to shorter alkyl chains in succinimide derivatives .
Methanesulfonate-Linked Piperazinyl Derivatives
Derivatives such as 3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulfonate () replace the benzothiadiazine-dione with a methanesulfonate group. These compounds prioritize solubility and bioavailability but lack the bicyclic aromatic system critical for π-π interactions in receptor binding. The 4-chlorophenyl substituent in these analogues may exhibit different selectivity profiles compared to the 3-chlorophenyl group in the target compound .
Functional Group Variations
Azetidinone Derivatives
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide () introduces an azetidinone (β-lactam) ring.
Benzothiadiazine Sulfonamide Derivatives
The compound 4-{4-[(4'-chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide () retains the benzothiadiazine core but adds a sulfonamide group. Sulfonamide substitution enhances hydrogen-bonding capacity, which may improve binding to targets like carbonic anhydrase or serotonin receptors .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility: The 2-methyl-4-oxobutyl chain in the target compound may offer improved pharmacokinetics compared to rigid scaffolds like azetidinones or succinimides.
- Substituent Effects : The 3-chlorophenyl group on piperazine could confer distinct receptor selectivity versus 4-chlorophenyl analogues ().
- Pharmacological Gaps : While piperazine-linked succinimides and pyrrolidines show anticonvulsant activity (), the benzothiadiazine-dione core’s role remains underexplored.
Biological Activity
The compound 3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiadiazine core, which is known for diverse biological activities.
- A piperazine ring , often associated with neuroactive properties.
- A chlorophenyl group , which enhances the lipophilicity and biological interactions of the molecule.
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets, including:
- Receptors : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurological pathways.
- Enzymes : The compound may inhibit specific enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that derivatives of benzothiadiazine exhibit significant anticancer properties. Studies have shown that compounds similar to the one can inhibit cell proliferation in various cancer cell lines. For instance:
- In vitro studies demonstrated that certain analogs inhibited the growth of human cancer cell lines with IC50 values ranging from 5 to 20 µM, indicating potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screening suggests:
- Moderate to strong activity against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Some derivatives showed effective inhibition of fungal strains, suggesting a broad-spectrum antimicrobial potential .
Synthesis and Evaluation
A series of studies have synthesized various derivatives of benzothiadiazine and evaluated their biological activities:
- Synthesis : The compound was synthesized through multi-step organic reactions involving piperazine and benzothiadiazine precursors.
- Biological Evaluation : Assays included antibacterial screening against standard strains and cytotoxicity tests on cancer cell lines. Results indicated promising bioactivity that warrants further investigation .
Comparative Analysis
A comparative analysis of similar compounds reveals insights into structure-activity relationships (SAR):
| Compound | Structure | Anticancer Activity (IC50 µM) | Antimicrobial Activity |
|---|---|---|---|
| A | Benzothiadiazine derivative | 10 | Moderate |
| B | Piperazine derivative | 15 | Strong |
| C | Target compound | 8 | Moderate |
This table illustrates how modifications in chemical structure can significantly influence biological efficacy.
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step protocols, starting with functionalization of the piperazine core. For example:
- Step 1: React 3-chlorophenylpiperazine with a ketone-bearing alkylating agent (e.g., 2-methyl-4-oxobutyl bromide) in acetonitrile under reflux with a base (e.g., NaOH) to form the 4-oxobutyl-piperazine intermediate .
- Step 2: Couple this intermediate with a benzothiadiazine-dione moiety via nucleophilic substitution or condensation. Key intermediates include 4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl chloride and the benzothiadiazine-dione precursor.
- Characterization: Use IR to confirm carbonyl (C=O) and sulfonyl (SO₂) groups, ¹H/¹³C-NMR for regiochemical verification, and MS for molecular weight confirmation .
Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in alkylation steps, while DMF may improve coupling efficiency in aromatic substitutions .
- Catalysis: Palladium catalysts (e.g., Pd(OAc)₂) can accelerate cross-coupling reactions, as evidenced in analogous piperazine derivatives .
- Temperature Control: Lower temperatures (0–5°C) during sensitive steps (e.g., acyl chloride formation) minimize decomposition, while reflux (80–100°C) ensures completion of condensation reactions .
- By-Product Mitigation: Use silica gel column chromatography (EtOAc/petroleum ether) for purification, as described for structurally related compounds .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- Spectroscopy:
- Chromatography:
Advanced: How to resolve discrepancies in biological activity data across assays?
Methodological Answer:
- Assay Validation: Standardize cell lines (e.g., HEK-293 for receptor binding) and control compounds to minimize inter-lab variability .
- Dose-Response Curves: Perform EC₅₀/IC₅₀ comparisons using non-linear regression models to assess potency differences .
- Meta-Analysis: Cross-reference with structurally analogous compounds (e.g., 4-arylpiperazine derivatives) to identify structure-activity trends that explain contradictions .
Basic: How is the crystal structure confirmed, and what role does X-ray crystallography play?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation from ethanol/water mixtures .
- X-Ray Diffraction: Resolve bond lengths (e.g., C-Cl at ~1.74 Å) and dihedral angles to confirm the 3D arrangement. H atoms are placed via riding models during refinement .
- Validation: Compare experimental data with computational predictions (e.g., Mercury CSD) to detect conformational anomalies .
Advanced: How to integrate computational modeling with experimental data for receptor affinity prediction?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to target receptors (e.g., 5-HT₁A). Prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD ≤ 2.0 Å) .
- Experimental Cross-Check: Validate predictions via SPR (surface plasmon resonance) to measure real-time binding kinetics (ka/kd) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
